4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a piperazine moiety, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-chloro-2-aminothiazole with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The aldehyde group can be introduced through subsequent reactions involving formylation agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a thiazole ring.
4-Chloro-2-(piperazin-1-yl)quinazoline: Contains a quinazoline ring and has been studied for its anticonvulsant activity.
4-Chloro-2-(piperazin-1-yl)benzothiazole:
Uniqueness
4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and a subject of interest in scientific research.
Properties
Molecular Formula |
C8H10ClN3OS |
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Molecular Weight |
231.70 g/mol |
IUPAC Name |
4-chloro-2-piperazin-1-yl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H10ClN3OS/c9-7-6(5-13)14-8(11-7)12-3-1-10-2-4-12/h5,10H,1-4H2 |
InChI Key |
HVWMGXYKHHAQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=C(S2)C=O)Cl |
Origin of Product |
United States |
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